Aerobactin

Catalog No.
S517357
CAS No.
26198-65-2
M.F
C22H36N4O13
M. Wt
564.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aerobactin

CAS Number

26198-65-2

Product Name

Aerobactin

IUPAC Name

4-[[(1S)-5-[acetyl(hydroxy)amino]-1-carboxypentyl]amino]-2-[2-[[(1S)-5-[acetyl(hydroxy)amino]-1-carboxypentyl]amino]-2-oxoethyl]-2-hydroxy-4-oxobutanoic acid

Molecular Formula

C22H36N4O13

Molecular Weight

564.5 g/mol

InChI

InChI=1S/C22H36N4O13/c1-13(27)25(38)9-5-3-7-15(19(31)32)23-17(29)11-22(37,21(35)36)12-18(30)24-16(20(33)34)8-4-6-10-26(39)14(2)28/h15-16,37-39H,3-12H2,1-2H3,(H,23,29)(H,24,30)(H,31,32)(H,33,34)(H,35,36)/t15-,16-/m0/s1

InChI Key

KDHHWXGBNUCREU-HOTGVXAUSA-N

SMILES

CC(=O)N(CCCCC(C(=O)O)NC(=O)CC(CC(=O)NC(CCCCN(C(=O)C)O)C(=O)O)(C(=O)O)O)O

Solubility

Soluble in DMSO

Synonyms

aerobactin, ferric-aerobactin

Canonical SMILES

CC(=O)N(CCCCC(C(=O)O)NC(=O)CC(CC(=O)NC(CCCCN(C(=O)C)O)C(=O)O)(C(=O)O)O)O

Isomeric SMILES

CC(=O)N(CCCC[C@@H](C(=O)O)NC(=O)CC(CC(=O)N[C@@H](CCCCN(C(=O)C)O)C(=O)O)(C(=O)O)O)O

Description

The exact mass of the compound Aerobactin is 564.2279 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Hydroxylamines - Hydroxamic Acids - Supplementary Records. It belongs to the ontological category of L-lysine derivative in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Understanding Iron Acquisition in Bacteria

Studying aerobactin biosynthesis and uptake systems in bacteria provides insights into their iron acquisition mechanisms. Researchers can manipulate these genes to understand how mutations affect iron uptake and bacterial virulence. This knowledge is crucial for developing new strategies to combat bacterial infections, particularly those caused by pathogens that rely heavily on aerobactin for iron acquisition [].

  • For instance, research on Yersinia pestis, the causative agent of plague, has shown that a functional aerobactin system is essential for its virulence. Studies using mutants with disrupted aerobactin biosynthesis genes demonstrated their reduced ability to cause infection in animal models [].

Development of Antibacterial Therapies

The crucial role of aerobactin in iron acquisition for some bacteria makes it a potential target for developing novel antibacterial therapies. Researchers are exploring strategies to disrupt aerobactin production or interfere with its iron-binding ability. This could limit iron availability for bacteria, hindering their growth and survival.

  • One approach involves developing small molecules that compete with aerobactin for iron binding. These molecules could effectively starve bacteria of iron, thereby inhibiting their growth [].

Applications in Microbial Ecology

Aerobactin production can be used as a marker to study bacterial communities in various environments. Since not all bacteria produce aerobactin, its presence can indicate the presence of specific bacterial populations. This information helps researchers understand the diversity and function of microbial communities in soil, water, and other ecosystems [].

  • For example, studies have used aerobactin production as a marker to assess the impact of environmental factors on iron availability and bacterial communities in the rhizosphere (the zone surrounding plant roots) [].

Aerobactin is a siderophore, a type of molecule produced by bacteria to sequester iron from the environment, particularly in iron-limited conditions. It is primarily synthesized by Escherichia coli and certain other species within the Enterobacteriaceae family. The chemical structure of aerobactin includes hydroxamic acid groups and is linked to citric acid, allowing it to effectively bind ferric ions (Fe³⁺) and facilitate their uptake by bacterial cells. This capability enhances the virulence of pathogens like E. coli, particularly in environments such as the urinary tract where iron availability is low .

The biosynthesis of aerobactin involves several key reactions:

  • Oxidation of Lysine: The amino acid lysine undergoes oxidation, which is catalyzed by the enzyme aerobactin synthase.
  • Acetylation: The oxidized lysine is then acetylated at its N epsilon-hydroxy function.
  • Condensation with Citric Acid: The resulting hydroxamic acid compounds condense with citric acid to form aerobactin .
2Lysine+CitrateAerobactin+Byproducts2\text{Lysine}+\text{Citrate}\rightarrow \text{Aerobactin}+\text{Byproducts}

Aerobactin plays a significant role in the pathogenesis of E. coli by enabling the bacteria to thrive in iron-depleted environments. It acts as a high-affinity iron chelator, binding ferric ions with strong affinity, which facilitates their transport into bacterial cells through specific receptors located in the outer membrane . This iron acquisition mechanism is crucial for bacterial growth and survival during infections.

Aerobactin synthesis occurs via a well-characterized operon known as the iuc operon, which comprises multiple genes responsible for its production and transport:

  • iucA: Initiates the synthesis process.
  • iucB: Involves acetylation.
  • iucC: Plays a role in final synthesis steps.
  • iucD: Catalyzes the oxygenation of lysine.
  • iutA: Encodes the outer membrane receptor for ferric aerobactin .

These genes are organized in a specific sequence that facilitates coordinated expression and function.

Aerobactin has notable applications in various fields:

  • Microbiology Research: It serves as a model compound for studying iron acquisition mechanisms in bacteria.
  • Clinical Diagnostics: Its presence can indicate pathogenic strains of E. coli, aiding in infection diagnosis.
  • Antivirulence Strategies: Targeting aerobactin synthesis pathways presents potential therapeutic avenues for treating infections caused by E. coli and related pathogens .

Studies have shown that aerobactin interacts with several biological systems:

  • Iron Transport Systems: It competes with host iron-binding proteins, enhancing bacterial survival during infection.
  • Receptor Binding: The interaction between aerobactin and its receptors on bacterial membranes is critical for effective iron uptake .
  • Host Immune Response: Aerobactin may modulate host immune responses, influencing infection outcomes .

Several compounds share structural or functional similarities with aerobactin:

CompoundSource OrganismKey Features
EnterobactinEscherichia coliA well-known siderophore with higher affinity for iron; forms a stable complex with ferric ions.
SalmochelinSalmonella entericaA glucosylated derivative of enterobactin that also functions as an iron chelator.
RhizobactinSinorhizobiumAnother siderophore involved in plant symbiosis, but structurally distinct from aerobactin.
AlcaliginBordetellaA siderophore that exhibits different binding properties compared to aerobactin .

Uniqueness of Aerobactin

Aerobactin's uniqueness lies in its specific biosynthetic pathway involving lysine oxidation and citric acid coupling, which distinguishes it from other siderophores that may utilize different substrates or mechanisms for iron acquisition. Its role as a virulence factor in E. coli further emphasizes its importance in microbial pathogenicity.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

-3.1

Exact Mass

564.2279

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

MeSH Pharmacological Classification

Siderophores

Other CAS

26198-65-2

Wikipedia

Aerobactin

Dates

Modify: 2024-02-18
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13: Ho YH, Ho SY, Hsu CC, Shie JJ, Wang TA. Utilizing an iron(iii)-chelation masking strategy to prepare mono- and bis-functionalized aerobactin analogues for targeting pathogenic bacteria. Chem Commun (Camb). 2017 Aug 25;53(66):9265-9268. doi: 10.1039/c7cc05197b. Epub 2017 Aug 3. PubMed PMID: 28771269.
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